molecular formula C13H15NOS B8696938 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol

4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol

Cat. No.: B8696938
M. Wt: 233.33 g/mol
InChI Key: ZRIXSPVOLZSKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzothiazol-2-yl)cyclohexan-1-ol is a chemical compound of significant interest in medicinal chemistry and materials science, designed for research and development purposes. This molecule features a benzothiazole core, a "privileged structure" known for its diverse biological activities and its presence in various pharmacologically active agents . The benzothiazole scaffold is recognized for its planar structure, where the nine atoms of the bicycle and attached substituents are coplanar, a feature that often influences its interaction with biological targets . The core structure is fused from a benzene ring and a 1,3-thiazole ring, and it is extensively studied for its wide range of potential applications . Researchers value this compound for exploring new therapeutic agents. Benzothiazole derivatives have demonstrated notable antimicrobial, anticancer, antidiabetic, and anti-inflammatory activities in scientific studies, making them a key scaffold in early-stage drug discovery . The cyclohexanol moiety in this specific derivative adds structural diversity and can influence the molecule's overall physicochemical properties, such as solubility and metabolic stability. This compound is supplied strictly for Research Use Only. It is intended for use in laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the compound's identity and purity and for adhering to all applicable laboratory safety protocols when handling this material.

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C13H15NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-4,9-10,15H,5-8H2

InChI Key

ZRIXSPVOLZSKDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

Polyphosphoric acid (PPA) is widely used to facilitate cyclization. In a representative procedure, 2-aminothiophenol reacts with cyclohexanone in PPA at 170–200°C under nitrogen, followed by neutralization and recrystallization to yield the target compound. This method achieves crude yields of 85–90%, with purity enhanced via n-hexane recrystallization.

Reaction Conditions:

ParameterValue
CatalystPolyphosphoric acid
Temperature170–200°C
SolventNone (neat)
Yield (Crude)85–90%

Solvent-Mediated Cyclization

Deep eutectic solvents (DES), such as choline chloride-acetamide mixtures, enable milder conditions (70°C, 1 hour) with 99% yield. The DES acts as both solvent and catalyst, simplifying purification by eliminating harsh acids.

Catalytic Methods for Enhanced Efficiency

Transition metal catalysts and supported nanoparticles have revolutionized benzothiazole synthesis, offering high selectivity and reduced reaction times.

Copper-Catalyzed Synthesis

Cu(II)-supported silica triazine dendrimers (Cu(II)-TDnSiO2) catalyze the reaction at room temperature, achieving 98% yield in 20 minutes. This method eliminates high-temperature requirements and enables catalyst recycling.

Optimized Protocol:

  • Catalyst: Cu(II)-TDnSiO2 (10 mg, 0.0034 mmol Cu(II))

  • Conditions: Room temperature, solvent-free

  • Yield: 98%

Manganese-Doped CdS Nanoparticles

Mn-CdS nanoparticles in water at 90°C provide a 97% yield within 1.5 hours. The catalyst’s photocatalytic activity under visible light enhances reaction efficiency, aligning with green chemistry principles.

Green Chemistry Approaches

Sustainable methods prioritize solvent reduction, renewable catalysts, and energy efficiency.

Aqueous-Phase Synthesis

Aminosulfonic acid in ethanol under reflux (80°C, 6 hours) achieves 98.3% yield. The aqueous workup minimizes organic waste, and the catalyst is recoverable via filtration.

Key Advantages:

  • Solvent: Ethanol (low toxicity)

  • Catalyst Recovery: >90% via filtration

  • Environmental Impact: E-factor < 2

Enzyme-Photocatalysis Hybrid Systems

Eosin Y and trypsin in toluene under visible light (450 nm, 10 minutes) yield 96% product. This bio-photocatalytic approach merges enzymatic specificity with light-driven efficiency.

Industrial-Scale Production

Solvent Recycling Systems

Industrial protocols emphasize solvent recovery via distillation, reducing raw material costs by 40%.

Comparative Analysis of Methods

MethodYieldTemperatureCatalystSustainability
Acid-Catalyzed85–90%170–200°CPPALow
Cu(II)-Catalyzed98%25°CCu(II)-TDnSiO2High
Aqueous-Phase98.3%80°CAminosulfonic acidModerate
Enzyme-Photocatalysis96%25°CEosin Y/TrypsinHigh

Mechanistic Insights

The reaction proceeds via:

  • Condensation: 2-aminothiophenol reacts with cyclohexanone to form a Schiff base.

  • Cyclization: Acid or base catalysis promotes benzothiazole ring closure.

  • Oxidation (Optional): Air or chemical oxidants convert intermediates to the final product.

Challenges and Solutions

  • Challenge: Low solubility of cyclohexanone derivatives.
    Solution: Use polar aprotic solvents (e.g., DMF) or microwave-assisted heating.

  • Challenge: Catalyst deactivation in industrial settings.
    Solution: Immobilize catalysts on mesoporous silica .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzothiazole ring can be reduced to a dihydrobenzothiazole using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: 4-Benzothiazol-2-YL-cyclohexanone.

    Reduction: 4-Dihydrobenzothiazol-2-YL-cyclohexanol.

    Substitution: 4-Benzothiazol-2-YL-cyclohexyl chloride.

Scientific Research Applications

4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents/Modifications Functional Groups Key Properties/Applications Reference
4-(1,3-Benzothiazol-2-yl)cyclohexan-1-ol Cyclohexanol-linked benzothiazole -OH, benzothiazole Potential solubility enhancer
4-[4-(1,3-Benzothiazol-2-yl)phenoxy]benzoic acid (3a) Phenoxy benzoic acid-benzothiazole -COOH, benzothiazole Antitubercular activity (MIC: 6.25 µg/mL)
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (3c) Fluorinated aryl-benzothiazole -F, -CF₃, benzothiazole Enhanced lipophilicity
4-(Benzothiazol-2-yl)-1,3-thiazol-2-amine Benzothiazole-thiazole hybrid -NH₂, thiazole, benzothiazole Unclassified toxicity profile
Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1,8-naphthyridine-3-carboxylate Piperazine-linked benzothiazole-naphthyridine Piperazine, ester, benzothiazole Antiparasitic candidate

Key Observations:

  • Polarity and Solubility : The hydroxyl group in the target compound enhances aqueous solubility compared to lipophilic derivatives like 3c (fluoro-CF₃ substitution) . However, 3a ’s carboxylic acid group offers even greater polarity, critical for bioavailability in antitubercular applications .

Pharmacological Activity

Benzothiazole derivatives exhibit diverse biological activities. For example:

  • Antitubercular Activity: Compound 3a demonstrated an MIC of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv, attributed to its carboxylic acid group facilitating target interaction . The target compound’s cyclohexanol group may similarly modulate membrane permeability but lacks direct activity data.
  • Antiparasitic Potential: The piperazine-linked benzothiazole in ’s naphthyridine derivative suggests synergistic effects between heterocycles, though the target compound’s cyclohexanol may limit such interactions .

Physicochemical Properties

Spectral Data Comparisons :

  • IR Spectroscopy : Benzothiazole derivatives exhibit characteristic C=N (~1690 cm⁻¹) and C-S (~686 cm⁻¹) stretches . The target compound’s hydroxyl group would introduce a broad O-H stretch (~3200–3600 cm⁻¹).
  • ¹H NMR: Aromatic protons in benzothiazole derivatives resonate at δ 7.0–8.5, while cyclohexanol’s hydroxyl proton may appear as a singlet near δ 1.5–2.5 .

Q & A

Q. What are the established synthetic routes for 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves coupling benzothiazole derivatives with functionalized cyclohexanol precursors. A common approach includes:

  • Step 1 : Functionalization of cyclohexanol with a leaving group (e.g., sulfanyl or halogen) at the 4-position.
  • Step 2 : Nucleophilic substitution or cross-coupling reactions with 2-mercaptobenzothiazole derivatives under reflux conditions.
  • Step 3 : Purification via column chromatography or recrystallization.
    Optimization focuses on solvent choice (e.g., ethanol or DMF), catalyst selection (e.g., Pd for cross-coupling), and temperature control to minimize side reactions. Evidence from analogous benzothiazole-cyclohexane hybrids highlights the use of glacial acetic acid as a catalyst in refluxing ethanol for high yields .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm the cyclohexanol backbone and benzothiazole substitution pattern (e.g., 1^1H and 13^{13}C NMR for stereochemical analysis).
  • X-ray Crystallography : For resolving absolute configuration and intermolecular interactions. SHELX programs are widely used for structure refinement .
  • HPLC-MS : To assess purity and detect trace byproducts. References to similar compounds emphasize gradient elution with C18 columns .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for benzothiazole-cyclohexanol derivatives be resolved?

Discrepancies in bond lengths or torsion angles often arise from dynamic disorder or twinning. Mitigation strategies include:

  • High-Resolution Data Collection : Use synchrotron radiation for enhanced resolution.
  • Twinned Refinement : Employ SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Validation Tools : Use PLATON or CCDC’s Mercury to check for geometric outliers .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

  • In Vitro Assays : Screen against target enzymes (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity) using microdilution methods. IC50_{50} values are calculated via dose-response curves .
  • Molecular Docking : Predict binding affinity to biological targets (e.g., DNA or enzymes) using AutoDock Vina, guided by crystallographic data .
  • ADMET Profiling : Assess pharmacokinetics via Caco-2 cell permeability assays and cytochrome P450 inhibition studies .

Q. How can researchers investigate the mechanism of action of benzothiazole-containing compounds in cellular pathways?

  • Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants with biomolecules.
  • Gene Expression Analysis : Perform RNA-seq or qPCR to identify pathways modulated by the compound.
  • Mutagenesis Experiments : Validate target engagement by introducing point mutations in suspected binding sites .

Q. What methodologies address discrepancies in pharmacological data between in vitro and in vivo models?

  • Dose Escalation Studies : Adjust pharmacokinetic parameters (e.g., bioavailability) using rodent models.
  • Metabolite Profiling : Identify active or inhibitory metabolites via LC-MS/MS.
  • Species-Specific Factors : Compare target homology across species to explain efficacy gaps .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and equipment calibration.
  • Open Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem .
  • Collaborative Verification : Cross-validate results with independent labs using standardized protocols .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry139–141°C (decomposition observed)
LogP (Lipophilicity)Shake-Flask Method2.8 ± 0.3
IC50_{50} (Antitubercular)Microdilution Assay12.5 μM against H37Rv strain

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